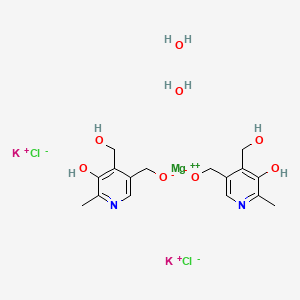
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a p-chlorobenzoyl group, a tetrahydrobenzodiazepine core, and a carbonitrile group. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Métodos De Preparación
The synthesis of 5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the p-chlorobenzoyl chloride, which is then reacted with 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The p-chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives, which are studied for their potential pharmacological activities.
Biology: This compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its binding mechanisms and effects.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of anxiety, epilepsy, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to increased neuronal inhibition, resulting in anxiolytic, sedative, and anticonvulsant effects. The compound may also interact with other neurotransmitter systems and ion channels, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
5-(p-Chlorobenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While these compounds share a similar core structure, the presence of the p-chlorobenzoyl group and the carbonitrile group in this compound imparts unique chemical and pharmacological properties. For example, the p-chlorobenzoyl group may enhance its binding affinity to GABA receptors, while the carbonitrile group can influence its metabolic stability and bioavailability .
Similar compounds include:
Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Clonazepam: Primarily used for its anticonvulsant activity.
Each of these compounds has distinct pharmacokinetic and pharmacodynamic profiles, making them suitable for different therapeutic applications.
Propiedades
Número CAS |
92911-33-6 |
|---|---|
Fórmula molecular |
C18H16ClN3O |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
5-(4-chlorobenzoyl)-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C18H16ClN3O/c1-12-10-15(11-20)21-16-4-2-3-5-17(16)22(12)18(23)13-6-8-14(19)9-7-13/h2-9,12,15,21H,10H2,1H3 |
Clave InChI |
SFQSWWOSPIMZDV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)










